molecular formula C10H14O2 B1221918 Durohydroquinone CAS No. 527-18-4

Durohydroquinone

Cat. No.: B1221918
CAS No.: 527-18-4
M. Wt: 166.22 g/mol
InChI Key: SUNVJLYYDZCIIK-UHFFFAOYSA-N
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Description

Durohydroquinone, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound Tetramethylhydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Therapeutic Potentials

Tetramethylhydroquinone, also known as duroquinol, has diverse biological activities. A significant focus of research on this compound has been its role in various biological processes and potential therapeutic applications. For instance, it functions as an electron donor in chloroplasts, facilitating non-cyclic electron transfer and ATP synthesis. This process is crucial for understanding photosynthetic mechanisms and may have implications for bioenergy research (White, Chain, & Malkin, 1978).

Pharmacological Applications

Tetrandrine, a compound related to tetramethylhydroquinone, shows promise in pharmacology. It exhibits antihypertensive effects due to its vasodilatory properties, as well as potential anti-inflammatory and anti-fibrogenic actions, making it useful for treating conditions like hypertension, silicosis, and rheumatoid arthritis (Kwan & Achike, 2002). Tetrandrine also demonstrates cardioprotective effects in ischemia–reperfusion injury, suggesting potential applications in cardiovascular therapeutics (Zhang et al., 2017).

Anticancer Potential

Tetrahydroxyquinone, a variant of tetramethylhydroquinone, shows potential as an anticancer drug. It induces apoptosis in leukemia cells by affecting protein kinase B-dependent survival signaling and mitochondrial pathways. This finding opens up new avenues for developing chemotherapeutic drugs based on tetrahydroxyquinone (Cavagis et al., 2006).

Mechanism of Action

Durohydroquinone, also known as Tetramethylhydroquinone, is a member of the class of hydroquinones that is benzene-1,4-diol carrying four methyl groups at positions 2, 3, 5, and 6 .

Target of Action

The primary target of this compound is the mitochondrial transport chain, specifically the NADH: cytochrome c reductase . This enzyme plays a crucial role in the electron transport chain, a series of protein complexes embedded in the mitochondrial membrane that transfers electrons from electron donors to electron acceptors via redox reactions.

Mode of Action

This compound interacts with its target by undergoing oxidation. It is oxidized by the electron transport chain at a rate sensitive to antimycin A . Antimycin A is a well-known inhibitor of the electron transport chain, indicating that the oxidation of this compound is an integral part of this process .

Biochemical Pathways

This compound affects the electron transport chain, a crucial biochemical pathway involved in cellular respiration. It is oxidized by the electron transport chain, specifically by the NADH: cytochrome c reductase . This reaction is part of the process by which cells generate energy in the form of ATP.

Result of Action

The oxidation of this compound by the electron transport chain results in the transfer of electrons, contributing to the generation of ATP, the primary energy currency of the cell . This process is essential for cellular function and survival.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its oxidation rate is sensitive to antimycin A, an inhibitor of the electron transport chain . This suggests that the presence of certain substances in the cellular environment can modulate the action of this compound.

Future Directions

While specific future directions for Tetramethylhydroquinone were not found in the search results, the field of chemistry is increasingly integrating artificial intelligence to understand complex relationships in data sets . This could potentially impact the study and application of compounds like Tetramethylhydroquinone in the future.

Biochemical Analysis

Biochemical Properties

Tetramethylhydroquinone plays a crucial role in biochemical reactions, particularly as an electron donor. It interacts with several enzymes and proteins, including ammonia monooxygenase in Nitrosomonas europaea . This interaction facilitates the conversion of ammonia to hydroxylamine, highlighting its importance in nitrogen metabolism. Additionally, tetramethylhydroquinone can act as a redox mediator, participating in electron transfer processes essential for cellular respiration and other metabolic pathways .

Cellular Effects

Tetramethylhydroquinone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to act as an electron donor for ammonia monooxygenase, thereby affecting the nitrogen cycle in microbial cells . Furthermore, its redox properties enable it to participate in oxidative stress responses, potentially impacting gene expression and cellular defense mechanisms against oxidative damage .

Molecular Mechanism

At the molecular level, tetramethylhydroquinone exerts its effects through redox interactions. It can donate electrons to various biomolecules, including enzymes and proteins involved in metabolic pathways . This electron donation can lead to the activation or inhibition of specific enzymes, thereby modulating metabolic flux and cellular responses. For instance, tetramethylhydroquinone has been shown to interact with ammonia monooxygenase, facilitating the conversion of ammonia to hydroxylamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetramethylhydroquinone can vary over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that tetramethylhydroquinone remains relatively stable under controlled conditions, but prolonged exposure to air and light can lead to its degradation . Long-term effects on cellular function have been observed in in vitro studies, where tetramethylhydroquinone’s redox properties can induce oxidative stress and impact cellular metabolism .

Dosage Effects in Animal Models

The effects of tetramethylhydroquinone in animal models vary with different dosages. At low doses, it can act as an antioxidant, protecting cells from oxidative damage. At high doses, it may exhibit toxic effects, leading to cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while higher doses result in toxicity .

Metabolic Pathways

Tetramethylhydroquinone is involved in several metabolic pathways, including those related to redox reactions and nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase, facilitating the conversion of ammonia to hydroxylamine . Additionally, its redox properties enable it to participate in electron transfer processes, impacting metabolic flux and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, tetramethylhydroquinone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within cells is influenced by its redox state, with reduced forms being more readily transported and accumulated in specific cellular compartments .

Subcellular Localization

Tetramethylhydroquinone exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized in cellular compartments involved in redox reactions, such as mitochondria and chloroplasts . Targeting signals and post-translational modifications may direct tetramethylhydroquinone to these compartments, where it can participate in electron transfer processes and other metabolic activities .

Properties

IUPAC Name

2,3,5,6-tetramethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNVJLYYDZCIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200660
Record name Durohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-18-4
Record name Tetramethylhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Durohydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durohydroquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401619
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Durohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUROHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R713G18TVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Into an autoclave (inner volume: 4.5 ml, made of SUS 316, without manometer) were charged 0.031 g of hydroquinone, 1.370 g of methanol and 0.063 mg of lithium hydroxide monohydrate (manufactured by Wako Pure Chemical Ind., Ltd.). The reaction was started by elevating the temperature up to 420° C. with sand bath. After 7 minutes, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of hydroquinone was 72% by mole, the selectivity of monomethylhydroquinone was 34% by mole, the selectivity of dimethylhydroquinone was 42% by mole and the selectivity of trimethylhydroquinone was 18% by mole. As byproducts, tetramethylhydroquinone and p-methoxyphenol were produced with selectivities of 2% by mole and 1% by mole, respectively.
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Synthesis routes and methods II

Procedure details

Into an autoclave (inner volume: 9 ml, made of SUS 316, equipped with a manometer) were charged 0.092 g of methylhydroquinone, 3.895 g of methanol and 7.2 mg of zinc powders (manufactured by High Purity Chemicals Co.). The reaction was started by elevating the temperature up to 350° C. with sand bath. The pressure during the reaction was 17 MPa. After 2 hours, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of methylhydroquinone was 23% by mole, the selectivity of dimethylhydroquinone was 92% by mole, the selectivity of trimethylhydroquinone was 8% by mole and no tetramethylhydroquinone was produced.
Quantity
0.092 g
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7.2 mg
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3.895 g
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Synthesis routes and methods III

Procedure details

Into an autoclave (inner volume: 9 ml, made of SUS 316, equipped with a manometer) were charged 0.108 g of methylhydroquinone, 3.573 g of methanol and 0.2 mg of sodium methylate. The reaction was started by elevating the temperature up to 350° C. with sand bath. The pressure during the reaction was 16 MPa. After 4 hours, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of methylhydroquinone was 86% by mole, the selectivity of dimethylhydroquinone was 38% by mole, the selectivity of trimethylhydroquinone was 37% by mole and no tetramethylhydroquinone was produced. As byproducts, methyl ethers of monomethylhydroquinone, dimethylhydroquinone and trimethylhydroquinone, represented by the formulae shown above, were formed with a selectivity of 6%, 4% and 3%, respectively.
Quantity
0.108 g
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sodium methylate
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0.2 mg
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3.573 g
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Synthesis routes and methods IV

Procedure details

Into an autoclave (inner volume: 9 ml, made of SUS 316, equipped with a manometer) were charged 0.105 g of hydroquinone (manufactured by Wako Pure Chemical Ind., Ltd.), 3.602 g of methanol and 1.3 mg of manganese dioxide (manufactured by High Purity Chemicals Co.). The reaction was started by elevating the temperature up to 350° C. with sand bath. The pressure during the reaction was 15 MPa. After 8 hours, the autoclave was quickly cooled and the reaction solution was taken out from the autoclave when the temperature was cooled back to the room temperature. The measurement according to the process described above revealed that the conversion of hydroquinone was 41% by mole, the selectivity of monomethylhydroquinone was 43% by mole, the selectivity of dimethylhydroquinone was 13% by mole and the selectivity of trimethylhydroquinone was 1% by mole. No tetramethylhydroquinone was produced.
Quantity
0.105 g
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1.3 mg
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3.602 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Durohydroquinone
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Reactant of Route 6
Durohydroquinone

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